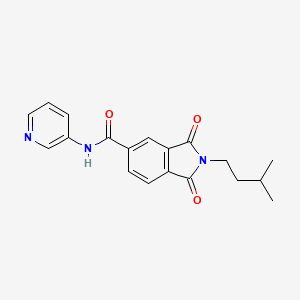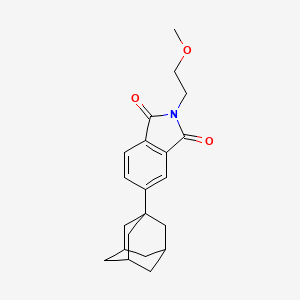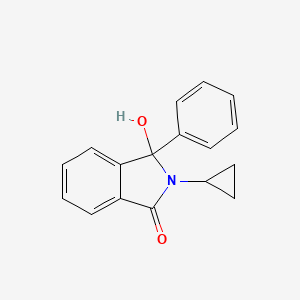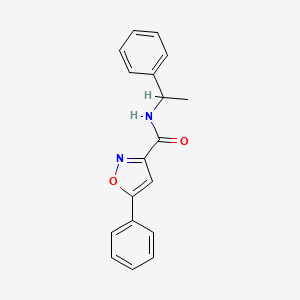![molecular formula C23H20N2O3 B4186900 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4186900.png)
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide
Übersicht
Beschreibung
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide, also known as FIIN-3, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has shown promising results in inhibiting the activity of certain kinases involved in cancer progression and other diseases.
Wirkmechanismus
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide works by binding to the ATP-binding site of kinases and inhibiting their activity. It has been shown to be a potent inhibitor of several kinases involved in cancer progression and other diseases. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of kinases involved in cancer progression. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis, by inhibiting the activity of ITK.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in lab experiments include its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. The limitations of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in lab experiments include its complex synthesis process, its high cost, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide. One potential direction is to optimize the synthesis process to obtain a higher yield and purity of the compound. Another direction is to study the potential use of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide and its potential use in treating other diseases.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several kinases, including FGFR1, FLT3, and ITK, which are involved in cancer progression. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis, by inhibiting the activity of ITK.
Eigenschaften
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16(17-8-3-2-4-9-17)24-22(26)15-25-14-19(18-10-5-6-11-20(18)25)23(27)21-12-7-13-28-21/h2-14,16H,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBRNRAYKWVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Furylcarbonyl)-1H-indol-1-YL]-N~1~-(1-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4186817.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)



![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)

![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4186869.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide](/img/structure/B4186878.png)

![ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)
![1-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4186916.png)